Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- (CAS 920277-23-2) is the benzoyl-protected form of (S)-2-amino-1,3-propanediol, also known as (S)-Serinol. It functions as a stable, crystalline chiral building block used in multi-step organic synthesis. Its primary procurement value lies in providing a synthetically versatile and easily handled source of a specific stereocenter, which is critical for producing complex, high-value molecules such as the HIV protease inhibitor Atazanavir. [REFS-1, REFS-2]
Substituting this compound with seemingly similar alternatives introduces significant process inefficiencies and risks. Using the unprotected amine, (S)-2-amino-1,3-propanediol, requires an additional, yield-reducing protection step in the user's workflow and presents material handling challenges due to its low melting point and hygroscopic nature. [1] Choosing an alternative protecting group, such as a Boc group, would necessitate a complete re-validation of the synthetic route, as the chemical stability, solubility, and deprotection conditions are fundamentally different. Finally, using a racemic version would negate the primary purpose of the compound: to impart specific stereochemistry, which is essential for the biological activity of the final target molecule.
Diastereomer (1S,2R) may exhibit a different receptor-binding profile, limiting direct substitution.
Benzamides lacking the 2-hydroxymethyl group do not undergo analogous lactonization, altering release behavior.
Stereoisomer identity must be confirmed; minor configurational changes may shift pharmacological and physicochemical properties.
The benzoyl protection renders the compound a stable, high-melting crystalline solid, which is a significant advantage in both lab-scale and industrial settings. Its melting point is substantially higher than that of its unprotected precursor, (S)-2-amino-1,3-propanediol, which is a low-melting and hygroscopic solid prone to clumping and difficult to handle accurately. [REFS-1, REFS-2]
| Evidence Dimension | Melting Point |
| Target Compound Data | 135-137 °C |
| Comparator Or Baseline | (S)-2-amino-1,3-propanediol: 52-56 °C |
| Quantified Difference | >80 °C higher melting point |
| Conditions | Standard atmospheric pressure. |
The superior solid-state properties simplify weighing, improve storage stability, and ensure process consistency, which are critical procurement considerations for scalable synthesis.
This compound is a direct precursor to a key intermediate in an efficient synthesis of the antiretroviral drug Atazanavir. [1] Its use eliminates the need for a separate benzoylation step that would be required if starting from the unprotected (S)-2-amino-1,3-propanediol. This simplification reduces the overall number of process steps and minimizes potential yield losses associated with additional transformations.
| Evidence Dimension | Process Efficiency |
| Target Compound Data | Direct use as a pre-protected intermediate in a multi-step synthesis. |
| Comparator Or Baseline | Route starting from (S)-2-amino-1,3-propanediol, which requires an additional benzoylation step. |
| Quantified Difference | Reduces overall synthesis by at least one full chemical transformation step (protection). |
| Conditions | Multi-step synthesis of Atazanavir. |
Procuring this pre-protected intermediate improves process economy by saving time, reducing raw material consumption, and simplifying the manufacturing workflow for a high-value active pharmaceutical ingredient.
The benzoyl (Bz) group is chemically robust and stable to the mildly acidic conditions (e.g., trifluoroacetic acid, TFA) typically used to remove acid-labile protecting groups like tert-butoxycarbonyl (Boc). [1] This orthogonality is essential in complex syntheses, such as that of Atazanavir, which involves intermediates bearing both Bz and Boc groups. The Bz group on the aminodiol core remains intact during the selective deprotection of other functional groups, preventing unwanted side reactions.
| Evidence Dimension | Chemical Stability |
| Target Compound Data | Benzoyl group is stable to moderate acids (e.g., TFA). |
| Comparator Or Baseline | Boc group, which is readily cleaved by moderate acids like TFA. |
| Quantified Difference | Qualitatively different reactivity under identical acidic conditions, enabling selective deprotection. |
| Conditions | Standard conditions for Boc-group removal in peptide or complex molecule synthesis. |
This selective stability allows for more complex and efficient synthetic routes, making it the right choice for multi-step syntheses requiring precise, sequential manipulations of different protected functional groups.
As a direct, pre-protected precursor, this compound is the logical choice for research, process development, and manufacturing campaigns targeting Atazanavir or related aza-peptide protease inhibitors. Its use simplifies the synthetic route, directly improving process efficiency and economy. [1]
In scaled-up manufacturing where ease of handling, storage stability, and dosing accuracy are paramount, this compound's high melting point and crystalline form make it a more reliable and reproducible reagent than its low-melting, hygroscopic unprotected amine counterpart. [2]
For the synthesis of complex molecules with multiple functional groups, such as other APIs or chiral ligands, the robust benzoyl group allows for selective deprotection of other acid-labile groups (like Boc) elsewhere in the molecule. This makes it a critical component for sophisticated, multi-stage synthetic strategies. [3]